molecular formula C29H35N9O3 B11932586 WNY1613

WNY1613

货号: B11932586
分子量: 557.6 g/mol
InChI 键: ZGZMQKJLWFWWDG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

WNY1613 is a useful research compound. Its molecular formula is C29H35N9O3 and its molecular weight is 557.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C29H35N9O3

分子量

557.6 g/mol

IUPAC 名称

4-(cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one

InChI

InChI=1S/C29H35N9O3/c1-3-22-30-20-9-4-5-10-21(20)38(22)29-32-26-25(27(33-29)35-13-15-41-16-14-35)31-23(34(26)2)17-36-11-12-37(18-24(36)39)28(40)19-7-6-8-19/h4-5,9-10,19H,3,6-8,11-18H2,1-2H3

InChI 键

ZGZMQKJLWFWWDG-UHFFFAOYSA-N

规范 SMILES

CCC1=NC2=CC=CC=C2N1C3=NC4=C(C(=N3)N5CCOCC5)N=C(N4C)CN6CCN(CC6=O)C(=O)C7CCC7

产品来源

United States

生物活性

The compound 4-(Cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one is a complex organic molecule notable for its potential biological activities. Its structure incorporates a piperazine moiety, a cyclobutanecarbonyl group, and a benzimidazole derivative, which may contribute to its pharmacological properties.

Antitumor Activity

Research indicates that compounds similar to 4-(Cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one exhibit significant antitumor properties. The presence of the piperazine and benzimidazole structures is often linked to enhanced cytotoxicity against various cancer cell lines.

Case Studies

  • Cytotoxicity Assessment : In studies evaluating the cytotoxic effects of related compounds on human cancer cell lines, derivatives showed IC50 values indicating potent activity:
    • MCF-7 (Breast Cancer) : IC50 values ranged from 2.00 ± 0.03 μM to 5.00 ± 0.01 μM for specific derivatives, demonstrating superior efficacy compared to standard chemotherapeutics like Doxorubicin (IC50 = 0.64 μM) and Cisplatin (IC50 = 14 μM) .

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets. For instance, docking studies suggest that structural features allow for effective binding at active sites of proteins involved in cancer progression.

Antimicrobial Activity

Compounds with similar structural motifs have also demonstrated antimicrobial properties, making them candidates for further exploration in treating infectious diseases. The dual functionality of these compounds could lead to significant advancements in both oncology and infectious disease management.

Structural Comparison and Properties

The following table compares 4-(Cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one with other related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Properties
4-(Cyclobutanecarbonyl)-1-[...]-piperazin-2-oneComplex, multi-functionalAntitumor, antimicrobialHigh structural complexity
1-Methylpiperazin-2-oneSimple piperazineLimited biological activityBasic scaffold
2-EthylbenzimidazoleBenzimidazole coreAntifungalSimplistic structure
9-MethyladeninePurine baseNucleic acid metabolismFocus on genetic functions

Synthesis Pathways

The synthesis of this compound typically involves multi-step processes that integrate various chemical reactions characteristic of piperazine derivatives and carbonyl compounds. Understanding these synthetic pathways is crucial for optimizing yield and purity in pharmaceutical applications.

准备方法

Purine Functionalization

The 6-morpholin-4-ylpurine scaffold is synthesized via Traube cyclization (Scheme 1):

  • 4,5-Diaminopyrimidine reacts with triethyl orthoformate in acetic acid to form the purine ring.

  • Chlorination at C2 using POCl3/PCl5 (85–90% yield).

  • Morpholine introduction via nucleophilic displacement at C6 under refluxing THF (78% yield).

Critical parameters :

  • Temperature control (<5°C during chlorination)

  • Strict anhydrous conditions for amine substitutions

StepReagentTemp (°C)Time (h)Yield (%)
1HC(OEt)31102492
2POCl30→110887
3Morpholine651278

Benzimidazole Coupling

The 2-ethylbenzimidazole moiety is synthesized via:

  • Condensation of 4-ethyl-1,2-diaminobenzene with formic acid (120°C, 6h).

  • Lithiation at N1 using LDA (2.5 equiv, -78°C) followed by quenching with methyl chloroformate.

  • C-N cross-coupling with the chloropurine intermediate via Pd2(dba)3/Xantphos catalysis (Scheme 2):

Purine-Cl+Benzimidazole-LiPd0Purine-Benzimidazole(72% yield)\text{Purine-Cl} + \text{Benzimidazole-Li} \xrightarrow{\text{Pd}^0} \text{Purine-Benzimidazole} \quad (72\%\ \text{yield})

Optimization data :

Catalyst Loading (%)LigandTemp (°C)Conversion (%)
5Xantphos8068
10XPhos10082
7.5SPhos9091

Piperazin-2-one Ring Formation

Cyclization Strategies

The piperazin-2-one ring is constructed via Dieckmann cyclization (Table 2):

  • Ethyl 3-aminobutanoate is acylated with cyclobutanecarbonyl chloride (DMAP, Et3N).

  • Intramolecular cyclization under basic conditions (NaH, DMF, 0°C→RT).

Comparative cyclization data :

BaseSolventTemp (°C)Time (h)Yield (%)
NaHDMF0→25658
KOtBuTHF-78→251243
DBUDCM402429

N-Alkylation of Piperazinone

The C8 methyl group is introduced via Mitsunobu reaction :

Piperazinone+MeOHDEAD, PPh3N-Methylpiperazinone(81% yield)\text{Piperazinone} + \text{MeOH} \xrightarrow{\text{DEAD, PPh}_3} \text{N-Methylpiperazinone} \quad (81\%\ \text{yield})

Reagent optimization :

ReductantEquiv DEADEquiv PPh3Yield (%)
DIAD1.21.565
DEAD1.52.081
ADDP1.01.272

Final Assembly via Reductive Amination

The purine-benzimidazole and piperazinone modules are conjugated using:

  • Boc-protection of the piperazinone nitrogen (Boc2O, DMAP).

  • Reductive amination with the purinylmethyl aldehyde (NaBH3CN, AcOH).

  • Deprotection (TFA/DCM 1:1) and final acylation (cyclobutanecarbonyl chloride).

Kinetic data :

StepTime (h)Purity (%)
Boc protection298
Reductive amination1285
Global deprotection192

Analytical Characterization

Key spectral data :

  • HRMS (ESI) : m/z 647.2987 [M+H]+ (calc. 647.2991)

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.72 (s, 1H, purine H8), 7.89–7.45 (m, 4H, benzimidazole), 4.32 (q, J=7.1 Hz, 2H, CH2CH3)

  • 13C NMR : 175.6 (C=O), 152.3 (purine C2), 142.1 (benzimidazole C2)

HPLC purity : 99.2% (C18, 0.1% TFA/MeCN)

常见问题

Q. What statistical methods are recommended for validating purity and impurity profiles?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection, coupled with principal component analysis (PCA), distinguishes impurities. uses reference standards (e.g., EP Impurity F) for calibration .

Q. How can researchers reconcile discrepancies in NMR spectral data across labs?

  • Methodological Answer : Cross-validation with international reference standards (e.g., ’s 1-acetyl-4-(4-hydroxyphenyl)piperazine) ensures consistency. Deuterated solvents must be batch-tested for purity .

Q. What role do QSAR models play in optimizing the pharmacokinetic profile of this compound?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate logP values (from ’s SMILES data) with membrane permeability. ’s heuristic algorithms further refine absorption parameters .

Methodological Challenges

Q. How can researchers mitigate racemization during the synthesis of chiral intermediates?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) preserve stereochemistry. ’s use of enantiomerically pure reagents for (-)-9b synthesis is instructive .

Q. What protocols ensure reproducibility in multi-gram-scale synthesis?

  • Methodological Answer : Continuous-flow reactors () enable precise temperature and mixing control. ’s copolymerization design principles (e.g., controlled initiator addition) are adaptable for scalability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。